2-(2,5-Dichlorophenoxy)ethanimidamide
Description
2-(2,5-Dichlorophenoxy)ethanimidamide is a synthetic organic compound characterized by a phenoxy backbone substituted with chlorine atoms at the 2- and 5-positions, linked to an ethanimidamide functional group. The ethanimidamide moiety may confer unique physicochemical properties, such as enhanced solubility or reactivity, compared to carboxylic acid or ester analogs.
Properties
Molecular Formula |
C8H8Cl2N2O |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(2,5-dichlorophenoxy)ethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12) |
InChI Key |
PKZKDGIMVGMHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=N)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,5-Dichlorophenoxy)ethanimidamide typically involves the reaction of 2,5-dichlorophenol with ethyl chloroacetate to form an intermediate ester. This ester is then subjected to amidation using ammonia or an amine to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Chemical Reactions Analysis
2-(2,5-Dichlorophenoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or amines.
Scientific Research Applications
2-(2,5-Dichlorophenoxy)ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Chlorine Substitution Patterns : The position of chlorine atoms significantly influences biological activity. For example, 2,4-D (2,4-dichloro) is a potent herbicide, whereas 2,5-dichloro substitution (as in the target compound) may alter receptor binding or environmental persistence .
- Toxicity Profile: Propionic acid derivatives like 2-(2,4-dichlorophenoxy)propionic acid are classified as carcinogens , whereas amidine derivatives may exhibit lower acute toxicity due to reduced reactivity.
Physicochemical and Conductivity Properties
Studies on dichlorophenoxy-containing oxadiazoles (e.g., 2-(2,4-dichlorophenoxy methyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole) demonstrate that chlorine substitution enhances conductivity in methanol-water mixtures due to increased polarity and ion dissociation . While direct data for the target compound are unavailable, its ethanimidamide group—a strong base—may further enhance solubility and ionic mobility compared to neutral analogs like 2,4-D.
Biological Activity
2-(2,5-Dichlorophenoxy)ethanimidamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of herbicidal applications and its effects on various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, toxicological properties, and relevant case studies.
Chemical Structure and Properties
The compound this compound is structurally related to other phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). Its chemical structure features a dichlorophenoxy group attached to an ethanimidamide moiety, which contributes to its biological activity.
The primary mechanism of action for compounds like this compound involves the disruption of plant growth regulation. It acts as a synthetic auxin, leading to uncontrolled growth in susceptible plant species. This results in symptoms such as stem curling and leaf wilting, ultimately causing plant death. The compound is absorbed through plant foliage and translocated to meristematic tissues where it induces these growth abnormalities .
Herbicidal Activity
The herbicidal efficacy of this compound is significant against broadleaf weeds. Its mode of action parallels that of 2,4-D, which has been extensively studied for its ability to cause physiological changes in target plants. The compound's effectiveness can be measured by its ability to reduce fresh weight and inhibit growth in treated plants.
| Parameter | Value |
|---|---|
| IC50 (Plant Growth Inhibition) | Approximately 15 µM |
| Target Organisms | Broadleaf weeds |
| Mechanism | Synthetic auxin activity |
Toxicological Studies
Toxicological assessments have indicated that while this compound is effective as a herbicide, it also poses certain risks to non-target organisms. Studies have shown that repeated exposure can lead to systemic toxicity in mammals, particularly affecting the liver and kidneys. The no-observed-adverse-effect level (NOAEL) for chronic exposure has been established at varying doses depending on the study design .
Study on Phytotoxicity
In a greenhouse study examining the phytotoxic effects of this compound on oilseed rape (Brassica napus), researchers observed significant reductions in biomass at concentrations above 10 µM. The study concluded that the compound exhibits strong herbicidal properties comparable to established phenoxy herbicides .
Comparative Analysis with 2,4-D
Research comparing the effects of this compound with those of 2,4-D revealed similar patterns of growth inhibition in susceptible plant species. Both compounds induced similar physiological responses characterized by rapid growth cessation and tissue necrosis at higher concentrations .
Q & A
Basic: What are the recommended methods for synthesizing 2-(2,5-Dichlorophenoxy)ethanimidamide in a laboratory setting?
Synthesis typically involves nucleophilic substitution or coupling reactions. For chlorophenoxy derivatives, a common approach is reacting 2,5-dichlorophenol with an ethanimidamide precursor under controlled basic conditions. Key steps include:
- Step 1 : Activation of the phenol group using a base (e.g., K₂CO₃) to form a phenoxide ion.
- Step 2 : Reaction with a haloethanimidamide (e.g., chloroethanimidamide) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Purification : Column chromatography or recrystallization to isolate the product.
Safety protocols for handling chlorinated intermediates (e.g., PPE, ventilation) are critical due to reactivity and toxicity .
Basic: How should researchers handle and store this compound to ensure stability and safety?
- Storage : Keep in tightly sealed, light-resistant containers in a cool (<25°C), dry environment. Separate from oxidizing agents (e.g., peroxides, chlorates) and metals to prevent decomposition .
- Handling : Use chemical fume hoods, nitrile gloves, and lab coats. Avoid skin contact; if exposed, wash immediately with soap and water. Ensure emergency eyewash stations are accessible .
Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton splitting patterns).
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry for quantification and impurity profiling.
- Elemental Analysis : Validate empirical formula consistency.
Cross-reference spectral data with computational predictions (e.g., NIST databases) for accuracy .
Advanced: What experimental approaches are recommended to study the degradation pathways of this compound under environmental conditions?
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C, monitor degradation via LC-MS.
- Photolysis : Use UV-Vis irradiation (λ = 290–400 nm) to simulate sunlight effects.
- Microbial Degradation : Incubate with soil or water microbiota; track byproducts (e.g., dichlorophenol) via GC-MS.
Reported degradation intermediates of structurally similar chlorophenoxy compounds (e.g., 2,4-D) can guide hypothesis formulation .
Basic: What safety precautions are critical when working with this compound in laboratory settings?
- PPE : Wear respirators (N95 or higher), chemical-resistant gloves, and goggles.
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation exposure .
- Spill Management : Absorb leaks with inert materials (e.g., silica gel), neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Dose-Response Curves : Systematically test across concentrations to identify non-linear effects.
- Assay Validation : Use orthogonal methods (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.
- Meta-Analysis : Compare studies for variables like solvent choice (DMSO vs. ethanol) or cell line differences that may affect outcomes.
Basic: What are the known reactive incompatibilities of this compound with common laboratory reagents?
- Avoid : Strong oxidizers (e.g., permanganates, peroxides) due to risk of exothermic decomposition.
- Incompatible Groups : Metals (e.g., Fe, Cu) in moist environments may catalyze hydrolysis or redox reactions .
Advanced: What computational chemistry methods are suitable for predicting the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes/receptors.
- MD Simulations : GROMACS for dynamic behavior analysis (e.g., ligand-protein stability over 100 ns).
- QSAR : Develop predictive models using descriptors like logP and HOMO-LUMO gaps. Reference studies on chlorophenoxy analogs for validation .
Basic: How to assess the acute toxicity profile of this compound using in vitro models?
- Cell Viability Assays : MTT or resazurin-based tests in human hepatocyte (HepG2) or fibroblast (NIH/3T3) lines.
- EC₅₀ Determination : Dose-response analysis over 24–72 hours.
- Comparative Data : Cross-reference with structurally related carcinogens (e.g., 2,4-Dichlorophenoxy derivatives) to estimate hazard potential .
Advanced: What strategies optimize the solubility and bioavailability of this compound for pharmacological studies?
- Salt Formation : React with HCl or sodium salts to enhance aqueous solubility.
- Co-Solvents : Use PEG-400 or cyclodextrins for in vivo formulations.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve biodistribution.
Prioritize stability testing (e.g., HPLC monitoring) to ensure integrity during delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
